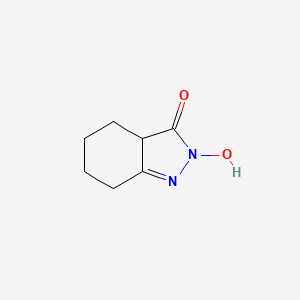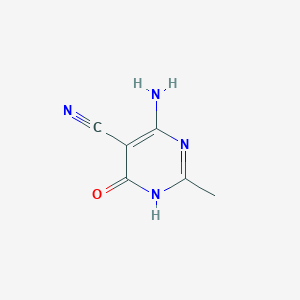
(2,5,6-Triaminopyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5,6-Triaminopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H9N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring and a hydroxymethyl group at the fourth position. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6-Triaminopyrimidin-4-yl)methanol typically involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 40-60°C.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2,5,6-Triaminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
(2,5,6-Triaminopyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,5,6-Triaminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.
類似化合物との比較
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the hydroxymethyl group.
2,5,6-Triaminopyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
(2,5,6-Triaminopyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
(2,5,6-triaminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H9N5O/c6-3-2(1-11)9-5(8)10-4(3)7/h11H,1,6H2,(H4,7,8,9,10) |
InChIキー |
SGFSNELOTYRDBY-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=NC(=N1)N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)


![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)

![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)

